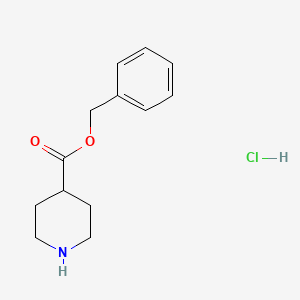

Benzyl piperidine-4-carboxylate hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(12-6-8-14-9-7-12)16-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTTYYJWRAGUKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738745 | |

| Record name | Benzyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704879-64-1 | |

| Record name | Benzyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl Piperidine 4 Carboxylate Hydrochloride and Analogous Piperidine 4 Carboxylates

Classical and Established Synthetic Pathways

Traditional synthetic routes to substituted piperidines, including benzyl (B1604629) piperidine-4-carboxylate, often rely on the construction of the heterocyclic ring from acyclic precursors or the functionalization of a pre-existing piperidine (B6355638) or pyridine (B92270) ring. nih.govd-nb.inforesearchgate.net

The construction of the piperidine core can be broadly categorized into three main strategies: hydrogenation of pyridine derivatives, intramolecular cyclization, and intermolecular cyclization (annulation). nih.gov

Hydrogenation of Pyridine: The reduction of substituted pyridines is a direct and widely used method for accessing the piperidine skeleton. Catalytic hydrogenation is a fundamental process in modern organic synthesis, and various catalysts, including palladium and rhodium, are employed for this transformation. nih.gov For instance, bromopyridine derivatives can be hydrogenated using a palladium catalyst with additives like hydrochloric acid or triethylamine (B128534), while rhodium catalysts have proven effective for substrates with partially fluorinated groups. nih.gov

Cyclization Reactions:

Intermolecular Cyclization: This approach involves the formation of the ring from two or more separate components. A classic example is the Dieckmann condensation. The synthesis of 1-benzyl-4-piperidone, a key precursor, can be achieved from benzylamine (B48309) and methyl acrylate (B77674) through a sequence of 1,4-addition, Dieckmann condensation, and subsequent hydrolysis/decarboxylation. chemicalbook.com Another strategy involves a double Michael addition of benzylamine to 1,4-pentadiene (B1346968) derivatives to yield 3,5-disubstituted piperidines. koreascience.or.kr

Intramolecular Cyclization: In this strategy, a single molecule containing the necessary functional groups undergoes ring closure. nih.gov A variety of reactions fall under this category, including aza-Michael reactions and metal-catalyzed cyclizations. nih.gov

Functionalization of the Piperidine Ring: Once the piperidine ring is formed, further modification is often required. A powerful modern strategy is the direct, site-selective C–H functionalization. nih.govd-nb.info By carefully selecting the N-protecting group and a rhodium catalyst, it is possible to direct the functionalization to the C2, C3, or C4 positions of the piperidine ring. nih.govd-nb.info For example, using specific dirhodium catalysts allows for the introduction of substituents at the C4 position, overriding the electronic preference for C2 functionalization. nih.gov

| Piperidine Ring Construction Strategy | Description | Example Reaction | Reference(s) |

| Hydrogenation | Reduction of a pyridine precursor to a piperidine. | Hydrogenation of bromopyridine using a Palladium catalyst. | nih.gov |

| Dieckmann Condensation | Intramolecular condensation of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation. | Synthesis of 1-benzyl-4-piperidone from N,N-bis(β-propionate methyl ester) benzylamine. | chemicalbook.com |

| Double Michael Addition | Sequential intermolecular and intramolecular Michael additions to form the piperidine ring. | Reaction of 1,4-pentadienes with benzylamine. | koreascience.or.kr |

| C-H Functionalization | Direct introduction of a functional group at a C-H bond of a pre-formed piperidine ring. | Rhodium-catalyzed C4-H functionalization of N-α-oxoarylacetyl-piperidines. | nih.govd-nb.info |

The synthesis of piperidine-4-carboxylates often begins with precursors already containing the carboxy group or a group that can be readily converted to it, such as a nitrile.

A common starting material is piperidine-4-carboxylic acid or its N-protected derivatives, like 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-piperidine-4-carboxylic acid). chemicalbook.comchemicalbook.com The ester moiety can be introduced through standard esterification reactions. For example, N-Boc-piperidine-4-carboxylic acid can be reacted with iodomethane (B122720) in the presence of potassium carbonate to yield the corresponding methyl ester. chemicalbook.com Another method involves the use of trimethylsilyl (B98337) diazomethane, which efficiently converts the carboxylic acid to its methyl ester. chemicalbook.com A patent describes a multi-step process starting from 4-piperidinecarboxylic acid, which is first esterified to methyl 4-piperidinecarboxylate hydrochloride. google.com The benzyl ester, central to the title compound, is typically formed through esterification with benzyl alcohol.

The introduction of the benzyl group onto the piperidine nitrogen is a crucial step in the synthesis of benzyl piperidine-4-carboxylate. This is typically achieved via a nucleophilic substitution (SN2) reaction between a piperidine derivative and a benzyl halide.

Commonly used reagents and conditions include:

Benzyl bromide with a base such as potassium carbonate in a solvent like dimethylformamide (DMF). chemicalbook.com

Benzyl bromide with triethylamine in methanol, used for the N-alkylation of methyl 4-piperidinecarboxylate. google.com

Benzyl chloride in a biphasic system of acetone (B3395972) and a 10% sodium bicarbonate solution. guidechem.com

Benzyl bromide with sodium tert-butoxide in tetrahydrofuran (B95107) (THF). guidechem.com

The choice of base and solvent depends on the specific substrate and its solubility. The reaction involves the deprotonation of the piperidine nitrogen (if it is a secondary amine) to increase its nucleophilicity, followed by attack on the electrophilic benzylic carbon of the benzyl halide.

| N-Benzylation Method | Reagents | Base | Solvent | Reference(s) |

| Method 1 | Benzyl bromide | Potassium Carbonate | N,N-Dimethylformamide (DMF) | chemicalbook.com |

| Method 2 | Benzyl bromide | Triethylamine | Methanol | google.com |

| Method 3 | Benzyl chloride | Sodium Bicarbonate | Acetone / Water | guidechem.com |

| Method 4 | Benzyl bromide | Sodium tert-Butoxide | Tetrahydrofuran (THF) | guidechem.com |

The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde or ketone. masterorganicchemistry.comwikipedia.org In the context of piperidine derivatives, this reaction starts with an N-substituted-4-piperidone. The reaction proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to a carboxylic acid. masterorganicchemistry.com

The general mechanism involves the reaction of the ketone (e.g., N-benzyl-4-piperidone) with ammonia (B1221849) (or an amine) and a cyanide source (like KCN or HCN). wikipedia.org This forms an α-aminonitrile intermediate (e.g., 4-amino-4-cyano-N-benzylpiperidine). Subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, yields the corresponding α-amino acid, 4-amino-N-benzylpiperidine-4-carboxylic acid. masterorganicchemistry.com

A documented application shows the synthesis of 4-aminopiperidine-4-carboxylic acid from 1-acetyl-4-piperidone (B160193) or N-benzylpiperidone, potassium cyanide (KCN), and ammonium (B1175870) chloride (NH₄Cl) in a methanol-water solution. While the classic Strecker synthesis yields a 4-amino-4-carboxylic acid derivative, variations using different amine sources are possible. For example, reacting a piperidone with aniline (B41778) and KCN leads to a 4-anilido-4-cyano intermediate, which is a key step in the synthesis of precursors for the opioid carfentanil. mdpi.com

Advanced and Stereoselective Synthesis of Benzyl Piperidine-4-carboxylate Derivatives

Modern synthetic chemistry increasingly focuses on controlling stereochemistry, which is paramount for pharmaceutical applications. As such, numerous advanced, stereoselective methods for preparing chiral piperidine derivatives have been developed.

Asymmetric synthesis of chiral piperidines can be achieved through various strategies, including catalyst-controlled reactions and the use of chiral auxiliaries or substrates.

Catalyst-Controlled Asymmetric Synthesis:

Rhodium-Catalyzed Reactions: Chiral rhodium catalysts have been effectively used for the enantioselective and diastereoselective C-H functionalization of piperidines, allowing for the controlled introduction of substituents at various positions. nih.govd-nb.info Furthermore, Rh-catalyzed asymmetric reductive Heck reactions have been developed to synthesize enantioenriched 3-substituted piperidines from dihydropyridine (B1217469) precursors, showcasing a powerful method for asymmetric C-C bond formation. acs.org

Organocatalysis: Chiral organocatalysts, such as phosphoric acids, have been employed in multi-component reactions to construct highly functionalized, chiral piperidine rings. nih.govrsc.org For example, a three-component reaction between 3-vinyl indoles and an imino ester, catalyzed by a chiral phosphoric acid, can produce complex piperidine-2-carboxylates with three new stereocenters in high yield and enantioselectivity (up to 99% ee). rsc.org

Substrate-Controlled Diastereoselective Synthesis:

Nitro-Mannich Reaction: A diastereoselective nitro-Mannich reaction between a β-aryl substituted nitroalkane and a glyoxylate (B1226380) imine can establish the stereochemistry of three contiguous centers. researchgate.net The resulting β-nitro-amine can then undergo reductive cyclization to afford stereochemically pure, highly substituted piperidines. researchgate.net

Biosynthesis-Inspired Mannich Reaction: Inspired by the biosynthesis of piperidine alkaloids, a stereoselective three-component vinylogous Mannich-type reaction has been developed. rsc.orgrsc.org This method yields chiral dihydropyridinone intermediates that serve as versatile building blocks for a variety of chiral piperidine compounds. rsc.org

From Chiral α-Amino Acids: Chiral 2-substituted piperidine-4-carboxylic acids can be synthesized from readily available N-Cbz protected α-amino acids. researchgate.net This approach uses the inherent chirality of the starting material to control the stereochemistry of the final piperidine product. researchgate.net

| Asymmetric Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome | Reference(s) |

| C-H Functionalization | Chiral Rhodium(II) catalysts | Site- and stereoselective C-H insertion | High diastereoselectivity (up to >30:1 dr) and enantioselectivity (up to 73% ee) | nih.govd-nb.info |

| Organocatalysis | Chiral Phosphoric Acid | [4+2] Cycloaddition of vinyl indoles and imino esters | High yield (up to 70%) and enantioselectivity (up to 99% ee) | nih.govrsc.org |

| Nitro-Mannich Reaction | N/A (Substrate control) | Diastereoselective addition followed by reductive cyclization | Good diastereoselectivity (>95:5 dr) | researchgate.net |

| Vinylogous Mannich Reaction | Chiral Dienolate | Three-component stereoselective reaction | Provides chiral dihydropyridinone intermediates | rsc.orgrsc.org |

Asymmetric Synthetic Routes to Chiral Piperidine-4-carboxylates

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com This strategy is particularly useful for establishing specific stereocenters within the piperidine ring.

One common approach involves the use of chiral oxazolidinones. These auxiliaries can be attached to a precursor molecule, and their inherent chirality directs the formation of new stereocenters during reactions such as alkylation or aldol (B89426) additions. wikipedia.org For instance, a glycine (B1666218) derivative bearing an axially chiral BINOL auxiliary can be alkylated to produce a variety of enantiomerically pure R-amino acids, which can then be further elaborated into chiral piperidine structures. The diastereomeric excess in these reactions can range from 69% to 86%, depending on the electrophile used. wikipedia.org

Another example is the use of pseudoephedrine as a chiral auxiliary. When reacted with a carboxylic acid, it forms an amide. The α-proton of the carbonyl can be deprotonated to form an enolate, and subsequent reactions, such as alkylation, are directed by the stereochemistry of the pseudoephedrine molecule. wikipedia.org Phenylglycinol-derived oxazolopiperidone lactams are also versatile intermediates for the enantioselective synthesis of piperidine-containing natural products. researchgate.net

Galactose-based auxiliaries have also been employed in the solid-phase synthesis of chiral piperidine derivatives. An immobilized galactosylamine can be used to stereoselectively synthesize didehydropiperidinones. researchgate.net

| Chiral Auxiliary | Type of Reaction | Key Features |

| Oxazolidinones | Aldol reactions, Alkylation | Establishes two contiguous stereocenters simultaneously. wikipedia.org |

| BINOL | Alkylation of glycine derivatives | Produces enantiomerically pure R-amino acids. wikipedia.org |

| Pseudoephedrine | Alkylation | Addition product is syn to the methyl group and anti to the hydroxyl group. wikipedia.org |

| Phenylglycinol | Cyclocondensation | Versatile for constructing diverse piperidine-containing natural products. researchgate.net |

| Galactosylamine | Solid-phase synthesis | Enables stereoselective synthesis of didehydropiperidinones. researchgate.net |

Asymmetric Catalytic Hydrogenation Protocols (e.g., Ruthenium-Catalyzed)

Asymmetric catalytic hydrogenation is a powerful method for the enantioselective reduction of unsaturated precursors to form chiral piperidines. Ruthenium-based catalysts are often employed for the hydrogenation of pyridine derivatives. acs.org For instance, new ruthenium complexes with tetradentate bipyridine ligands have shown high efficiency in the hydrogenation of esters to alcohols, a transformation that can be relevant in the synthesis of piperidine precursors. nih.gov

Ruthenium-NHC (N-heterocyclic carbene) catalysts have been successfully used in the asymmetric hydrogenation of indolizines, providing access to indolizidine alkaloids which contain the piperidine motif. nih.gov Rhodium catalysts are also effective for the transfer hydrogenation of N-benzylpyridinium salts, yielding piperidine derivatives. dicp.ac.cn Furthermore, iridium(I) catalysts containing P,N-ligands have been reported for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov

The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. For example, the hydrogenation of N-iminopyridinium ylides has been developed as an efficient route to enantioenriched substituted piperidines. nih.gov

| Catalyst Type | Substrate | Key Features |

| Ruthenium-based | Pyridines, Esters | High efficiency for hydrogenation. acs.orgnih.gov |

| Ruthenium-NHC | Indolizines | Access to indolizidine alkaloids. nih.gov |

| Rhodium-based | N-benzylpyridinium salts | Transfer hydrogenation. dicp.ac.cn |

| Iridium(I) with P,N-ligands | 2-substituted pyridinium salts | Asymmetric hydrogenation. nih.gov |

Enantioselective Cyclization Reactions (e.g., Nitro-Mannich/Reduction)

The nitro-Mannich (or aza-Henry) reaction is a valuable tool for constructing the piperidine ring with control over stereochemistry. nih.govresearchgate.net This reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine. This intermediate can then undergo reductive cyclization to yield the piperidine ring. The nitro-Mannich reaction can create up to two new chiral centers. nih.gov

Organocatalysts, such as chiral thioureas, can be used to achieve high diastereo- and enantioselectivity in the nitro-Mannich reaction between nitroalkanes and N-Boc-imines. nih.gov The resulting β-nitroamines are versatile intermediates that can be transformed into various piperidine-containing compounds. For example, a three-component reaction between a 4-nitrobutyrate, a benzaldehyde, and an amine can produce a 1,2-dinitrogen substituted fragment in a highly diastereoselective manner, which can then be reduced to form the piperidine ring. nih.gov

The aza-Prins cyclization is another streamlined protocol for building piperidine rings from readily available materials. nih.gov

| Reaction | Key Features | Example |

| Nitro-Mannich/Reduction | Forms β-nitroamines which are precursors to piperidines. Can create two new chiral centers. nih.gov | Synthesis of CP-99,994 and l-(–)-733,061. researchgate.net |

| Aza-Prins Cyclization | Streamlined protocol for building piperidine rings. nih.gov | Modular access to chiral bridged piperidine-γ-butyrolactones. nih.gov |

Desymmetrization Strategies for Prochiral Intermediates

Desymmetrization of prochiral intermediates is an elegant strategy to introduce chirality into a molecule. This approach involves the selective reaction of one of two identical functional groups in a symmetrical molecule, leading to a chiral product.

An example of this is the enzyme-catalyzed desymmetrization of achiral N,N-dialkyl piperidine-4-carboxylates. The enzyme γ-butyrobetaine hydroxylase (BBOX) can catalyze the oxidative desymmetrization of these compounds to produce products with two or three stereogenic centers. nih.govnih.govunimelb.edu.au For instance, the BBOX-catalyzed oxidation of achiral N,N-dimethyl piperidine-4-carboxylic acid yields (3R)-hydroxy-(4S)-N,N-dimethyl-piperidine-4-carboxylic acid. nih.govunimelb.edu.au

Organocatalytic enantioselective intramolecular aza-Michael reactions have also been used in desymmetrization processes to synthesize enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org

| Strategy | Catalyst/Reagent | Key Features |

| Oxidative Desymmetrization | γ-butyrobetaine hydroxylase (BBOX) | Creates two or three stereogenic centers from achiral N,N-dialkyl piperidine-4-carboxylates. nih.govnih.govunimelb.edu.au |

| Intramolecular aza-Michael reaction | 9-amino-9-deoxy-epi-hydroquinine | Produces enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org |

Multicomponent Reaction (MCR) Protocols (e.g., Ugi Four-Component Reaction)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. ebrary.net The Ugi four-component reaction (U-4CR) is a prominent MCR used for the synthesis of diverse organic molecules, including piperidine derivatives. researchgate.netnih.govmdpi.com

The classical Ugi reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. mdpi.com This reaction has been applied to the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives, which are precursors to potent analgesics like carfentanil and remifentanil. researchgate.net A two-step sequence involving an Ugi-4CR has been developed for the preparation of these compounds in shorter times and with better yields than previously described methods. researchgate.net

The versatility of the Ugi reaction allows for the rapid generation of libraries of structurally diverse compounds. nih.gov It can also be performed on a solid phase, which is advantageous for combinatorial chemistry and drug discovery. nih.gov

| MCR Protocol | Reactants | Key Features |

| Ugi Four-Component Reaction (U-4CR) | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Highly efficient for creating molecular diversity. researchgate.netnih.govmdpi.com |

| TMSI-catalyzed domino reaction | β-ketoesters, aromatic aldehydes, aromatic amines | Efficient synthesis of highly functionalized piperidines. researchgate.net |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis plays a crucial role in modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. This strategy avoids the need for pre-functionalized starting materials, making synthetic routes more efficient.

Palladium catalysts can be used for the C-H amination of piperidines. For example, palladium-catalyzed carbenylative amination of N-tosylhydrazones and (E)-vinyl iodides with a pendent amine provides access to chiral pyrrolidines and piperidines. nih.gov Palladium has also been used to promote the formal [4 + 2] oxidative annulation of alkyl amides and dienes, which involves the activation of a C(sp3)-H bond, for the synthesis of 2-substituted piperidine-4-carboxylic acids. nih.gov

Directed C-H amination reactions, where a directing group on the substrate coordinates to the palladium catalyst, can be used to control the regioselectivity of the reaction. wpi.edu However, non-directed C-H aminations are also being developed. wpi.edu

| Reaction | Catalyst | Key Features |

| C-H Amination | Palladium | Can be directed or non-directed. Enables the direct formation of C-N bonds. wpi.edu |

| Carbenylative Amination | Palladium/GF-Phos | Access to chiral pyrrolidines and piperidines. nih.gov |

| Oxidative Annulation | Palladium | Involves C(sp3)-H activation for the synthesis of 2-substituted piperidine-4-carboxylic acids. nih.gov |

Oxidative Annulation and Cycloaddition Reactions (e.g., [4+2] Cycloaddition)

The construction of the piperidine ring, a core structure in many pharmaceuticals, can be efficiently achieved through oxidative annulation and cycloaddition reactions. These methods offer powerful strategies for forming the heterocyclic system with control over substitution patterns. Among these, the [4+2] cycloaddition, or Diels-Alder reaction, and its variations are particularly prominent.

Palladium-catalyzed formal [4+2] oxidative annulation has been developed for the synthesis of piperidine derivatives. nih.gov For instance, the reaction of alkyl amides and dienes can be promoted by a palladium catalyst, which uniquely activates a C(sp3)-H bond. nih.gov This process is proposed to proceed through migratory insertion and reductive elimination mechanisms. nih.gov Similarly, palladium-catalyzed [4+2] cycloaddition of amido-tethered allylic carbonates with oxazol-5-(4H)-ones provides access to various piperidine derivatives under mild conditions. rsc.org This reaction is thought to proceed via an aza-1,4-dipole generated from the in situ deprotonation of the amido-tethered allyl carbonates. rsc.org

Intramolecular Diels-Alder reactions with inverse electron demand represent another key strategy. For example, 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles can undergo thermally induced intramolecular [4+2] cycloadditions to afford fused benzonitriles. mdpi.com The efficiency of these reactions can be enhanced by incorporating a 1,2-phenylene unit into the side chain, which favors the necessary conformation for the cycloaddition to occur. mdpi.com

Nitrone-based intramolecular cycloadditions have also been effectively utilized in the synthesis of complex piperidine and indolizidine alkaloids. iupac.org This approach allows for the construction of all-cis-2,3,6-trisubstituted piperidines, where the stereochemistry can be controlled by the equatorial preference of alkoxy substituents in a chair-like transition state. iupac.org

| Reaction Type | Key Features | Catalyst/Conditions | Example Substrates | Resulting Structure |

|---|---|---|---|---|

| Palladium-Catalyzed [4+2] Oxidative Annulation | Activation of C(sp3)-H bond | Palladium catalyst | Alkyl amides and dienes | Piperidine derivatives |

| Palladium-Catalyzed [4+2] Cycloaddition | Proceeds via aza-1,4-dipole intermediate | Palladium catalyst, mild conditions | Amido-tethered allylic carbonates and oxazol-5-(4H)-ones | Piperidine-2,6-dione derivatives rsc.org |

| Intramolecular Inverse Electron Demand Diels-Alder | Thermally induced | Heat (e.g., 150-180°C) | Substituted 4-pyridazinecarbonitriles with alkyne side chains | Fused benzonitriles mdpi.com |

| Intramolecular Nitrone Dipolar Cycloaddition | Stereocontrolled formation of substituted piperidines | Formation of N-alkenylnitrones | N-alkenylnitrones | Polyhydroxylated piperidines and indolizidines iupac.org |

Reductive Amination and Hydroamination Cascades

Reductive amination is a cornerstone in the synthesis of piperidines, providing a direct and reliable method for forming the crucial C-N bond. harvard.edu This reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu This approach is widely used for producing primary, secondary, and tertiary amines and can circumvent issues of overalkylation often seen with direct alkylation methods. harvard.edu For example, a successful synthesis of N-(3,4-dichloropheny)-N-(2-phenoxylethyl) piperidin-4-amine was achieved through the reductive amination of N-boc-piperidin-4-one and 3,4-dichloroaniline. researchgate.net Reagents like sodium triacetoxyborohydride (B8407120) are commonly employed as they selectively reduce the iminium ion in the presence of the carbonyl precursor. harvard.eduresearchgate.netnih.gov

Hydroamination reactions, particularly intramolecular variants, offer an atom-economical route to the piperidine core. organic-chemistry.org Palladium-catalyzed intramolecular hydroamination of unactivated alkenes can proceed under mild, room-temperature conditions and is tolerant of acid-sensitive functional groups. organic-chemistry.org The use of a tridentate ligand on the palladium catalyst is effective in suppressing β-hydride elimination, favoring the desired hydroamination product. organic-chemistry.org Gold(I) complexes have also been shown to catalyze the oxidative amination of non-activated alkenes, leading to substituted piperidines. nih.gov This method allows for the difunctionalization of a double bond while simultaneously forming the N-heterocycle. nih.gov Furthermore, Brønsted acids can catalyze the intramolecular cyclization of aminoalkenes that have an electron-withdrawing group on the nitrogen atom. researchgate.net

Cascade reactions that combine these principles are particularly efficient. An intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, for instance, proceeds via acid-mediated alkyne functionalization to form an enamine, which generates an iminium ion that is subsequently reduced to the piperidine. nih.gov

| Method | Description | Catalyst/Reagent | Key Advantages |

|---|---|---|---|

| Reductive Amination | Condensation of a carbonyl with an amine, followed by reduction of the resulting imine/iminium ion. harvard.edu | Sodium triacetoxyborohydride, Sodium cyanoborohydride harvard.eduresearchgate.net | High reliability, avoids overalkylation, good for synthesizing diverse amines. harvard.edu |

| Intramolecular Hydroamination | Direct addition of an N-H bond across a C=C double bond within the same molecule. | Palladium, Rhodium, or Gold catalysts; Brønsted acids nih.govorganic-chemistry.orgresearchgate.net | Atom-economical, can be performed under mild conditions, tolerates various functional groups. organic-chemistry.org |

| Hydroamination/Cyclization Cascade | A multi-step reaction sequence in one pot, involving hydroamination and subsequent cyclization. nih.gov | Acid-mediated | Efficient construction of the piperidine ring from acyclic precursors. nih.gov |

Cross-Coupling Reactions for Scaffold Assembly

Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools in medicinal chemistry for the assembly and functionalization of heterocyclic scaffolds like piperidine. nih.gov These reactions enable the formation of C-C and C-N bonds with high efficiency and functional group tolerance, facilitating the rapid exploration of structure-activity relationships (SAR). nih.gov

The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are prominent examples of palladium-catalyzed cross-couplings used to modify the piperidine core. nih.govresearchgate.net For instance, these methods have been applied to modulate the 2-aminothieno[3,2-d]pyrimidin-4(3H)-one scaffold by introducing substituents at position 6, including piperidine rings, in the search for new antiplasmodial agents. researchgate.net The Buchwald-Hartwig amination is particularly valuable for creating aromatic C-N bonds, a common linkage in pharmaceutical compounds. nih.gov

Recent innovations have combined biocatalytic C-H oxidation with radical cross-coupling to create a modular and streamlined approach to complex, three-dimensional piperidine synthesis. news-medical.netchemistryviews.org This two-stage process first uses enzymes to selectively introduce a hydroxyl group onto the piperidine ring. news-medical.netchemistryviews.org In the second step, these functionalized piperidines undergo radical cross-coupling, for example, using nickel electrocatalysis, to connect with other molecular fragments. news-medical.netchemistryviews.org This strategy provides access to molecules that were previously difficult or expensive to synthesize and is analogous to the revolutionary impact that palladium cross-coupling had on the chemistry of flat aromatic systems. news-medical.net This powerful combination unlocks new molecular spaces for drug discovery by simplifying the construction of high-value, enantiopure piperidines. news-medical.netchemistryviews.orgresearchgate.net

| Reaction | Catalyst System | Bond Formed | Application in Piperidine Synthesis |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst | C-C | Functionalization of piperidine scaffolds with aryl or vinyl groups. nih.govresearchgate.net |

| Sonogashira Coupling | Palladium/Copper catalyst | C-C (alkyne) | Introduction of alkynyl moieties onto the piperidine ring. researchgate.net |

| Buchwald-Hartwig Amination | Palladium catalyst | C-N | Formation of aryl-amine bonds, connecting piperidine to aromatic systems. nih.govresearchgate.net |

| Radical Cross-Coupling | Nickel electrocatalysis | C-C | Coupling of hydroxylated piperidines (from biocatalysis) with aryl iodides. news-medical.netchemistryviews.org |

Enzymatic Synthesis Approaches (e.g., Lipase-Catalyzed Hydrolysis)

Enzymatic methods are gaining prominence in the synthesis of chiral piperidine derivatives due to their high selectivity and operation under mild, environmentally friendly conditions. nih.govnih.gov Biocatalysis, particularly using enzymes like lipases, amine oxidases, and ene imine reductases, offers a powerful strategy for producing enantiomerically pure compounds. nih.govnih.gov

Lipases are widely used for the kinetic resolution of racemic mixtures through enantioselective hydrolysis of esters. nih.govcdnsciencepub.com This hydrolytic approach is a well-established method for preparing enantiopure drug intermediates. nih.gov For example, the hydrolysis of racemic piperidine esters catalyzed by pig liver esterase (PLE) proceeds with moderate enantioselectivity. cdnsciencepub.com Lipases can also catalyze stereoselective acylation of alcohols in environments with low water activity. nih.gov The choice of solvent, water content, and substrate structure can significantly influence the enzyme's activity and enantioselectivity. researchgate.net Lipase B from Candida antarctica (often immobilized as Novozym 435) is a particularly robust and versatile biocatalyst for these transformations. nih.govmdpi.com

More complex enzymatic cascades have been developed for the asymmetric synthesis of substituted piperidines. A chemo-enzymatic approach combining chemical synthesis with a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This method has been successfully applied to synthesize key intermediates for antipsychotic drugs, demonstrating its utility in preparing medicinally relevant compounds with high stereochemical precision. nih.gov

| Enzymatic Approach | Enzyme(s) Used | Transformation | Key Advantage |

|---|---|---|---|

| Kinetic Resolution via Hydrolysis | Lipases (e.g., Pig Liver Esterase, Candida antarctica Lipase B) nih.govcdnsciencepub.com | Enantioselective hydrolysis of racemic esters to produce chiral acids and esters. nih.gov | Generation of enantiomerically pure building blocks from racemates. nih.gov |

| Asymmetric Dearomatization Cascade | Amine Oxidase / Ene Imine Reductase nih.gov | Conversion of N-substituted tetrahydropyridines to chiral piperidines. nih.gov | High stereoselectivity for complex piperidine synthesis. nih.gov |

Synthesis of Key Intermediates Preceding Benzyl Piperidine-4-carboxylate Hydrochloride

Preparation of Ethyl 1-Benzyl-3-oxopiperidine-4-carboxylate Hydrochloride

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is a crucial building block for the synthesis of various receptor agonists and antagonists. Its preparation can be achieved through several synthetic routes.

One common method involves a Dieckmann condensation. A published procedure starts by dissolving N-benzyl glycine ethyl ester in an organic solvent like toluene (B28343) or tetrahydrofuran, followed by the addition of a 4-halogenated ethyl butyrate (B1204436) (e.g., 4-chloro or 4-bromoethyl butyrate) and a base such as potassium carbonate. google.com The resulting intermediate is then treated with a stronger base like sodium tert-butoxide or sodium ethoxide in an organic solvent to induce cyclization. google.com After the reaction, the pH is adjusted, and the product is extracted and crystallized as the hydrochloride salt, with reported yields reaching up to 97.1%. google.com

Another approach starts from 1-benzyl-3-piperidone. chemicalbook.com This starting material is reacted with dimethyl carbonate in the presence of a strong base like sodium hydride. The reaction mixture is heated to reflux, and after quenching, the resulting methyl 1-benzyl-3-oxopiperidine-4-carboxylate is obtained in high yield (99%). chemicalbook.com

A third method utilizes 3-oxo-4-piperidine-carboxylic acid ethyl ester as the starting material. guidechem.com This compound is dissolved in a sodium bicarbonate solution and cooled. Benzyl chloride, dissolved in acetone, is then added dropwise. After stirring, the reaction mixture is worked up by adjusting the pH to approximately 2 with concentrated hydrochloric acid, which precipitates the desired product as a brown crystalline powder. guidechem.com An alternative variation of this method involves using sodium tert-butoxide in tetrahydrofuran, followed by the addition of benzyl bromide. guidechem.com

| Starting Material(s) | Key Reaction | Reagents | Product | Reported Yield |

|---|---|---|---|---|

| N-benzyl glycine ethyl ester, 4-halogenated ethyl butyrate | Dieckmann Condensation google.com | Base (e.g., K₂CO₃), then stronger base (e.g., NaOtBu) google.com | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | Up to 97.1% google.com |

| 1-Benzyl-3-piperidone, Dimethyl carbonate | Carboxymethylation | Sodium hydride (NaH) chemicalbook.com | Methyl 1-benzyl-3-oxopiperidine-4-carboxylate | 99% chemicalbook.com |

| 3-Oxo-4-piperidine-carboxylic acid ethyl ester, Benzyl chloride | N-Alkylation | Sodium bicarbonate (NaHCO₃), Acetone guidechem.com | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | Not specified |

Synthesis of N-Benzyl-4-piperidinecarboxaldehyde and Related Functionalized Piperidines

N-Benzyl-4-piperidinecarboxaldehyde is a key pharmaceutical intermediate, most notably used in the synthesis of Donepezil, a drug for treating Alzheimer's disease. google.comlookchem.com It also serves as a reactant for synthesizing other enzyme inhibitors and selective α1 receptor antagonists. google.comchemicalbook.com

A versatile synthesis route begins with the oxidation of N-benzyl piperidine alcohol (1-benzylpiperidin-4-yl)methanol. lookchem.comchemicalbook.comchemdad.com A common method is the Swern oxidation, where oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) are used to form the oxidizing agent at low temperatures (-70 °C). chemicalbook.comchemdad.com The alcohol is then added, followed by a base like triethylamine. This procedure can afford the desired aldehyde in high yields, around 96%. chemicalbook.comchemdad.com

Another pathway starts from 4-piperidinecarboxylic acid. google.com This involves a multi-step sequence:

Esterification: The starting acid is converted to its methyl ester hydrochloride. google.com

N-Alkylation: The piperidine nitrogen is benzylated to give N-benzyl-4-piperidinecarboxylic acid methyl ester. google.com

Reduction: The ester is then carefully reduced to the aldehyde. A common reducing agent for this transformation is Diisobutylaluminium hydride (DIBAL-H). google.com The reaction temperature is critical; carrying out the reduction at 0 °C can yield the aldehyde in high purity (97.5%), whereas higher temperatures can lead to over-reduction to the corresponding alcohol, N-benzyl-4-piperidinemethanol. google.com

This aldehyde is a versatile intermediate for further functionalization. It is used in reactions with Grignard reagents and in stereospecific allylic alkylations to build more complex molecular architectures. lookchem.comchemicalbook.com

| Starting Material | Method | Key Reagents | Product | Reported Yield |

|---|---|---|---|---|

| N-benzyl piperidine alcohol | Swern Oxidation chemicalbook.comchemdad.com | Oxalyl chloride, DMSO, Triethylamine chemicalbook.comchemdad.com | N-Benzyl-4-piperidinecarboxaldehyde | 96% chemicalbook.comchemdad.com |

| N-benzyl-4-piperidinecarboxylic acid methyl ester | Ester Reduction google.com | Diisobutylaluminium hydride (DIBAL-H) google.com | N-Benzyl-4-piperidinecarboxaldehyde | 97.5% google.com |

| 4-Piperidinecarboxylic acid | Multi-step synthesis (Esterification, Alkylation, Reduction) google.com | Various, including DIBAL-H for the final step google.com | N-Benzyl-4-piperidinecarboxaldehyde | High overall yield google.com |

Chemical Reactivity and Functional Group Transformations of Benzyl Piperidine 4 Carboxylate Hydrochloride

Reactivity of the Carboxylate Moiety

The carboxylate ester group at the 4-position of the piperidine (B6355638) ring is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Ester Hydrolysis to Benzyl (B1604629) Piperidine-4-carboxylic Acid

The benzyl ester of benzyl piperidine-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid, N-benzyl-4-piperidinecarboxylic acid. This reaction is a fundamental step in synthetic pathways that require a free carboxylic acid for subsequent modifications. The hydrolysis can be achieved under either acidic or basic conditions. A common laboratory procedure involves heating the ester in the presence of a strong acid, such as hydrochloric acid, or a strong base like sodium hydroxide.

In one synthetic route, N-benzyl-4-piperidinecarboxylic acid methyl ester is hydrolyzed to obtain N-benzyl-4-piperidinecarboxylic acid. The rate of hydrolysis of benzyl esters can be influenced by the presence of other functional groups within the molecule.

Reduction to Corresponding Alcohol Derivatives

The ester group can be reduced to a primary alcohol, yielding (1-benzylpiperidin-4-yl)methanol. This transformation is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, capable of reducing esters to alcohols. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters.

Alternatively, a partial reduction of the ester can yield the corresponding aldehyde, N-benzyl-4-formylpiperidine. This selective reduction can be achieved using specialized reducing agents under controlled conditions. For instance, diisobutylaluminum hydride (DIBAL-H) is often used for the partial reduction of esters to aldehydes at low temperatures. Another method involves the use of a reducing agent derived from sodium bis(2-methoxyethoxy)aluminum hydride and a cyclic amine like pyrrolidine.

| Starting Material | Product | Reagent(s) |

| Benzyl piperidine-4-carboxylate | (1-benzylpiperidin-4-yl)methanol | LiAlH₄ |

| Benzyl piperidine-4-carboxylate | N-benzyl-4-formylpiperidine | DIBAL-H |

| N-benzylpiperidine carboxylic acid derivative | N-benzyl-4-formylpiperidine | Sodium bis(2-methoxyethoxy)aluminum hydride, pyrrolidine |

Derivatization to Amides and Other Carboxylic Acid Derivatives

Following hydrolysis to the carboxylic acid, the resulting N-benzyl-4-piperidinecarboxylic acid can be converted into a variety of other carboxylic acid derivatives. A significant application is the formation of amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride. The activated acyl chloride then readily reacts with an amine to form the desired amide.

This strategy has been employed in the synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid, which have been investigated for their potential as cholinesterase inhibitors.

Transformations at the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring, protected by a benzyl group, is another key site for chemical modification. The benzyl group can be removed or the nitrogen can be further functionalized through alkylation or acylation reactions.

N-Debenzylation Strategies and Reaction Conditions

The removal of the N-benzyl group is a crucial step in many synthetic sequences, allowing for the introduction of different substituents at the nitrogen atom. A widely used method for N-debenzylation is catalytic hydrogenolysis. This reaction involves treating the N-benzylpiperidine derivative with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is effective but can be incompatible with other functional groups in the molecule that are also susceptible to reduction, such as alkenes or alkynes.

Alternative, non-reductive methods for N-debenzylation have also been developed. One such method employs potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) with an oxygen atmosphere. Strong Lewis acids like aluminum chloride can also be used, although this can sometimes lead to side reactions.

| Debenzylation Method | Reagents and Conditions | Advantages | Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | High efficiency | Not suitable for molecules with reducible functional groups |

| Base-Promoted Oxidation | KOtBu, DMSO, O₂ | Good for a variety of heterocycles | Can be problematic for certain substrates |

| Lewis Acid | AlCl₃ | Alternative to hydrogenation | Potential for Friedel-Crafts side reactions |

N-Alkylation and N-Acylation Reactions

After debenzylation, the secondary amine of the piperidine ring is available for N-alkylation or N-acylation. N-alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved by reacting the piperidine with an alkyl halide, often in the presence of a base like potassium carbonate or triethylamine (B128534) to neutralize the hydrogen halide byproduct. For example, piperidine can be alkylated with various benzyl chlorides using potassium carbonate in ethanol.

N-acylation involves the introduction of an acyl group to the piperidine nitrogen, forming an amide. This is typically carried out by reacting the piperidine with an acyl chloride or an acid anhydride. These reactions are fundamental in building more complex molecular architectures. For instance, the acylation of piperidines is a key step in the synthesis of various biologically active compounds.

Reactivity of the Piperidine Ring and Peripheral Substituents

The chemical behavior of Benzyl piperidine-4-carboxylate hydrochloride is dictated by the interplay of its three main components: the secondary amine within the piperidine ring, the ester functional group at the 4-position, and the benzyl moiety. The hydrochloride form ensures that the otherwise basic piperidine nitrogen is protonated, rendering it non-nucleophilic until neutralized. Reactivity is typically initiated by deprotonation with a base to liberate the free secondary amine, which can then participate in a variety of transformations. Concurrently, the ester and benzyl groups offer distinct sites for chemical modification.

Oxidation Reactions (e.g., Amino Group Oxidation to Nitro Derivatives)

The oxidation of the piperidine ring in benzyl piperidine-4-carboxylate can occur at either the nitrogen atom or the adjacent carbon atoms (α-C-H bonds). While the direct oxidation of a secondary amine to a nitro derivative (-NO₂) is not a standard or common transformation, the nitrogen atom can be oxidized to other nitrogen-oxygen-containing functional groups, such as nitrosamines and nitramines.

Under atmospheric conditions, particularly in the presence of hydroxyl radicals and nitrogen oxides, the piperidine nitrogen can be oxidized. Studies on the atmospheric photo-oxidation of piperidine show that the reaction proceeds through hydrogen abstraction from the N-H bond, leading to a 1-piperidinyl radical. This radical can then react with nitrogen monoxide (NO) to form 1-nitrosopiperidine or with nitrogen dioxide (NO₂) to yield 1-nitropiperidine, also known as a nitramine. nih.gov These reactions are significant in environmental chemistry and can be replicated in a laboratory setting using appropriate nitrosating or nitrating agents. rsc.org For instance, N-nitrosamines can be formed rapidly from secondary amines like piperidine by reaction with nitric oxide in the presence of iodine or metal iodides. rsc.orgrsc.org

Oxidation can also target the C-H bonds alpha to the nitrogen. The use of hypervalent iodine reagents can lead to the formation of N-acyliminium ion intermediates. nih.gov These reactive species are powerful electrophiles that can be trapped by various nucleophiles, allowing for the introduction of new substituents at the C2 and C6 positions of the piperidine ring.

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| N-Nitrosation | Nitric Oxide (NO) / Iodine or Metal Iodides | 1-Nitrosopiperidine derivative | rsc.orgrsc.org |

| N-Nitration | Nitrogen Dioxide (NO₂) / OH radicals | 1-Nitropiperidine (Nitramine) derivative | nih.gov |

| α-C-H Oxidation | Hypervalent Iodine Reagents (e.g., PhI(OAc)₂) | N-Acyliminium Ion Intermediate | nih.gov |

Nucleophilic Substitution Reactions on the Benzyl Moiety

The benzyl group in benzyl piperidine-4-carboxylate is part of an ester linkage (-COOCH₂Ph). This group is susceptible to cleavage through nucleophilic substitution at the benzylic carbon. This reaction, often termed de-benzylation, results in the formation of the corresponding carboxylic acid (piperidine-4-carboxylic acid) and a benzyl derivative.

This transformation is a common protecting group strategy in organic synthesis. The cleavage can be achieved under various conditions. A widely used method is catalytic hydrogenolysis, where hydrogen gas (H₂) and a palladium catalyst (Pd/C) are used to cleave the C-O bond of the benzyl ester.

Alternatively, the benzyl ester can be cleaved using strong acids or Lewis acids. For instance, tin(IV) chloride (SnCl₄) has been shown to selectively cleave benzyl esters in the presence of other functional groups like benzyl ethers and amides. dal.ca The reaction proceeds by coordination of the Lewis acid to the carbonyl oxygen, making the benzylic carbon more electrophilic and susceptible to attack by a nucleophile or facilitating the formation of a stable benzyl cation. Other reagents, such as trimethylsilyl (B98337) iodide (TMSI), can also effectively de-benzylate esters under mild conditions.

| Method | Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric pressure | Piperidine-4-carboxylic acid | Generic |

| Lewis Acid Cleavage | SnCl₄ | Dichloromethane, room temperature | Piperidine-4-carboxylic acid | dal.ca |

| Silyl Halide Cleavage | Trimethylsilyl iodide (TMSI) | Inert solvent (e.g., CHCl₃) | Piperidine-4-carboxylic acid | Generic |

Condensation and Heterocycle Formation (e.g., Schiff Bases, Thiazolidinones, Pyrazoles, Isoxazoles)

After neutralization of the hydrochloride salt, the secondary amine of the piperidine ring becomes a potent nucleophile, enabling its participation in various condensation reactions to form a range of heterocyclic structures. These reactions often utilize the nitrogen as a key building block for the new ring system.

Schiff Bases and Enamines

The term Schiff base typically refers to an imine formed from the condensation of a primary amine with a carbonyl compound. The reaction of a secondary amine, such as the piperidine nitrogen in the title compound, with an aldehyde or ketone does not yield a stable, neutral imine. Instead, it forms an intermediate iminium ion. wikipedia.org If the carbonyl compound has a proton on its α-carbon, this iminium ion can then be deprotonated to form an enamine. fiveable.memasterorganicchemistry.comlibretexts.org Enamines are valuable synthetic intermediates, serving as nucleophilic carbon species in reactions like the Stork enamine alkylation. fiveable.me The formation is an acid-catalyzed reversible reaction where water is eliminated. libretexts.org

Thiazolidinones

Thiazolidinones are five-membered sulfur- and nitrogen-containing heterocycles. While often synthesized from Schiff bases, they can also be formed via three-component reactions. In this approach, the secondary amine of piperidine, a carbonyl compound (an aldehyde or ketone), and a mercapto-acid (like thioglycolic acid) are reacted together in a one-pot synthesis. nih.gov This reaction typically proceeds through the formation of an intermediate iminium ion, which is then attacked by the thiol of the mercapto-acid, followed by intramolecular cyclization to yield a thiazolidinone. When cyclic secondary amines like piperidine are used, this leads to the formation of spirocyclic thiazolidinones, where the piperidine ring and the newly formed thiazolidinone ring share the C4 atom of the piperidine. rsc.org

Pyrazoles and Isoxazoles

The synthesis of pyrazole (B372694) and isoxazole (B147169) rings generally requires a 1,3-dicarbonyl functionality, which reacts with hydrazine (B178648) or hydroxylamine (B1172632), respectively. nih.govresearchgate.netpharmaguideline.comslideshare.net Benzyl piperidine-4-carboxylate can serve as a precursor to these structures by first modifying the ester group at the 4-position.

A common synthetic strategy involves a Claisen condensation reaction. The benzyl ester can be reacted with a ketone (e.g., acetone) in the presence of a strong base (e.g., sodium ethoxide) to generate a piperidine-substituted 1,3-diketone. This intermediate, which now contains the necessary 1,3-dicarbonyl moiety attached to the piperidine C4 position, can then undergo a cyclocondensation reaction.

For Pyrazole Synthesis: Reaction of the 1,3-diketone intermediate with hydrazine (H₂NNH₂) or a substituted hydrazine yields a 4-(pyrazolyl)piperidine derivative. nih.govnih.gov

For Isoxazole Synthesis: Reaction of the same 1,3-diketone intermediate with hydroxylamine (H₂NOH) yields a 4-(isoxazolyl)piperidine derivative. nih.govrsc.orgyoutube.com

This two-step sequence allows for the versatile construction of complex heterocyclic systems anchored to the piperidine scaffold.

| Target Heterocycle | Reaction Type | Key Reagents | Intermediate/Product Structure | Reference |

|---|---|---|---|---|

| Enamine | Condensation | Aldehyde or Ketone, Acid catalyst | Piperidine-enamine derivative | fiveable.melibretexts.org |

| Thiazolidinone | Three-Component Cyclocondensation | Aldehyde/Ketone, Thioglycolic acid | Spiro[piperidine-4,2'-thiazolidinone] derivative | nih.govrsc.org |

| Pyrazole | Claisen Condensation then Cyclization | 1) Ketone, Strong Base; 2) Hydrazine | 4-(Pyrazolyl)piperidine derivative | nih.govnih.gov |

| Isoxazole | Claisen Condensation then Cyclization | 1) Ketone, Strong Base; 2) Hydroxylamine | 4-(Isoxazolyl)piperidine derivative | researchgate.netnih.gov |

Role As a Key Synthetic Intermediate in Complex Molecule Construction

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The N-benzylpiperidine core, readily available from benzyl (B1604629) piperidine-4-carboxylate hydrochloride, is a recurring motif in numerous biologically active molecules. The benzyl group provides a stable, yet readily removable, protecting group for the piperidine (B6355638) nitrogen, while the carboxylate at the 4-position can be chemically transformed into a variety of other functional groups, enabling the synthesis of highly substituted and complex molecular architectures.

The piperidine core is the central structural component of fentanyl and its numerous analogues. researchgate.net Synthetic strategies for these potent analgesics often begin with a pre-formed, substituted piperidine ring. An efficient synthesis of a key intermediate for fentanyl analogues, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, starts from 1-benzylpiperidin-4-one. nih.gov This starting material is structurally related to benzyl piperidine-4-carboxylate, which can be converted to the required ketone through established chemical transformations. The synthesis involves a Strecker-type condensation of the piperidone with aniline (B41778) and hydrogen cyanide to yield an anilino-nitrile, which is then hydrolyzed and acylated. nih.gov In some synthetic routes for fentanyl derivatives, variations at the piperidine nitrogen are explored, although N-phenethyl analogs typically retain higher activity than N-benzyl derivatives. google.com

The general synthetic pathway highlights the importance of the 4-substituted N-alkylated piperidine scaffold, a structure readily accessible from benzyl piperidine-4-carboxylate hydrochloride.

Table 1: Key Intermediates in Fentanyl Analogue Synthesis

| Intermediate Name | Starting Material | Key Transformation | Reference |

|---|---|---|---|

| Anilino-nitrile (2) | 1-Benzylpiperidin-4-one (1) | Strecker condensation | nih.gov |

| Anilino-amide (3) | Anilino-nitrile (2) | Selective hydrolysis | nih.gov |

| Anilino-ester (5) | Anilino-amide (3) | Hydrolysis and esterification | nih.gov |

Benzyl piperidine-4-carboxylate derivatives are instrumental in the asymmetric synthesis of Tofacitinib (CP-690550), a potent Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. researchgate.net A key intermediate, cis-(3R, 4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino) piperidine, is prepared via an asymmetric approach that begins with ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. researchgate.net This starting material, a close analogue of the title compound, undergoes a series of reactions including the replacement of the benzyl group with a Boc protecting group and the stereoselective introduction of the required substituents on the piperidine ring. researchgate.net The synthesis demonstrates the utility of the benzyl-protected piperidine carboxylate scaffold for creating the specific chirality required for Tofacitinib's biological activity. researchgate.net Various synthetic routes to Tofacitinib have been developed, many of which rely on intermediates like N-benzyl-4-methyl-piperidin-3-one, further underscoring the value of this structural class. nih.gov

Information on the direct use of this compound in the synthesis of Balofloxacin is not available in the provided search results. The key side chain in Balofloxacin is 3-methylamino-piperidine. researchgate.net Synthetic routes to this specific side chain originate from precursors such as 3-formamido-pyridine or N-benzyl-3-piperidone, rather than a piperidine-4-carboxylate derivative. researchgate.netgoogle.com

The N-benzylpiperidine moiety is a well-established pharmacophore in the design of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. google.comresearchgate.net A potent lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, directly utilizes the benzyl piperidine-4-carboxylate structure. nih.gov Based on this lead, a series of novel N-benzylpiperidine carboxamide derivatives were synthesized by replacing the ester linkage with a more metabolically stable amide bond. nih.gov This research led to the development of compounds like 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide, which showed significant AChE inhibitory activity. nih.gov Further studies have produced hybrid molecules combining 4-amino-1-benzyl piperidines with other pharmacophores, resulting in compounds with dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Table 2: AChE Inhibitors Derived from Benzyl Piperidine-4-Carboxylate Scaffold

| Compound Name | Modification | AChE IC₅₀ | Reference |

|---|---|---|---|

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (5) | Ester linked to indanone | 0.03 µM | nih.gov |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | Amide linked to indenothiazole | 0.41 µM | nih.gov |

| Compound d5 (HDAC/AChE inhibitor) | N-benzyl piperidine core | 6.89 µM | google.com |

This compound is a precursor for nonsteroidal inhibitors of steroid 5-alpha-reductase, an enzyme implicated in conditions like benign prostatic hyperplasia. A series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and shown to inhibit both type 1 and type 2 isozymes of 5-alpha-reductase. The synthesis of these compounds involves the use of piperidine-4-carboxylic acid derivatives, which are condensed with substituted benzaldehydes. The N-benzyl group is one of the substituents explored in these structures. For instance, compounds with diphenylacetyl and diphenylcarbamoyl groups on the piperidine nitrogen displayed potent inhibition of the enzyme. Selected compounds from this class also demonstrated in vivo activity, reducing prostate weights in animal models.

Table 3: Activity of Piperidine-Derived 5α-Reductase Inhibitors

| Compound Type | N-Substituent | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|---|

| Piperidine-4-(benzylidene-4-carboxylic acid) | Diphenylacetyl (6) | 5α-reductase type 1 (rat) | 3.44 µM | |

| Piperidine-4-(benzylidene-4-carboxylic acid) | Diphenylacetyl (6) | 5α-reductase type 2 (rat) | 0.37 µM | |

| Piperidine-4-(benzylidene-4-carboxylic acid) | Diphenylcarbamoyl (9) | 5α-reductase type 1 (rat) | 0.54 µM | |

| Piperidine-4-(benzylidene-4-carboxylic acid) | Diphenylcarbamoyl (9) | 5α-reductase type 2 (rat) | 0.69 µM |

One of the most prominent applications of this compound and its esters is in the synthesis of Donepezil hydrochloride, a leading medication for Alzheimer's disease. google.com The N-benzyl-4-piperidinecarboxaldehyde fragment is a crucial building block for Donepezil. researchgate.net A common synthetic route starts with 4-piperidine carboxylic acid, which is first esterified to produce methyl 4-piperidinecarboxylate hydrochloride. google.com This ester is then alkylated using benzyl bromide to yield methyl N-benzyl-4-piperidinecarboxylate. google.com This key intermediate undergoes a series of transformations—including hydrolysis, acylation, dehydration, and reduction—to furnish the target N-benzyl-4-piperidinecarboxaldehyde. google.com This aldehyde is subsequently condensed with 5,6-dimethoxy-1-indanone (B192829) to construct the core structure of Donepezil. researchgate.net This synthetic pathway underscores the fundamental role of the N-benzyl piperidine carboxylate scaffold in the large-scale production of this important acetylcholinesterase inhibitor. google.com

Building Block in General Heterocyclic Chemistry and Scaffold Diversification

The utility of this compound extends beyond specific therapeutic targets into the broader field of heterocyclic chemistry. The piperidine ring is a privileged scaffold, meaning it is a structural framework that frequently appears in biologically active compounds. guidechem.comderpharmachemica.com This makes derivatives like benzyl piperidine-4-carboxylate valuable starting points for creating diverse collections of molecules for drug discovery screening.

A prime example of its use in scaffold diversification is the synthesis of compound libraries using multicomponent reactions. As seen in the development of influenza inhibitors, the Ugi four-component reaction allows for the combination of an N-substituted piperidone, an amine, an isocyanide, and a carboxylic acid in a single step to produce complex, 4,4-disubstituted N-benzylpiperidines. researchgate.netmdpi.com This approach enables chemists to systematically vary the substituents around the core piperidine ring, generating a multitude of structurally distinct compounds from a single, readily available building block. This rapid diversification is essential for exploring chemical space and identifying novel bioactive molecules.

Strategies for Stereochemical Control and Chirality Transfer in Downstream Syntheses

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in drug development, as different stereoisomers of a molecule can have vastly different biological activities. The synthesis of Tofacitinib is a compelling case study where the piperidine ring's stereochemistry is paramount. researchgate.netunl.pt

Starting from achiral or racemic benzyl piperidine derivatives, chemists employ various strategies to induce and control chirality. One method involves the use of a chiral auxiliary. In a reported synthesis of a Tofacitinib intermediate, an (R)-α-methylbenzylamino group was introduced to induce the desired stereochemistry in subsequent reactions. unl.pt Another powerful strategy is asymmetric synthesis, which uses chiral catalysts or reagents to favor the formation of one stereoisomer over another. The synthesis starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride to create the specific (3R,4R) configuration is an example of an asymmetric approach that sets the two crucial stereocenters on the piperidine ring. researchgate.net These methods demonstrate how the foundational piperidine scaffold can be manipulated with high precision to yield enantiomerically pure products, a critical requirement for modern pharmaceuticals.

Compound Index

Mechanistic Investigations of Reactions Involving Benzyl Piperidine 4 Carboxylate Hydrochloride

Reaction Mechanism Elucidation in Organic Synthesis

The synthesis and transformation of piperidine (B6355638) derivatives are central to the development of pharmaceuticals and other bioactive molecules. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions, controlling stereochemistry, and designing novel synthetic routes. This section delves into the mechanistic investigations of various reactions pertinent to the chemistry of benzyl (B1604629) piperidine-4-carboxylate hydrochloride and related structures.

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis. In the context of piperidine chemistry, transition-metal-catalyzed C-H activation has emerged as a key method for introducing molecular complexity.

Mechanistic studies often focus on the use of directing groups to achieve site-selectivity. For a molecule like benzyl piperidine-4-carboxylate, the amide or a derivative of the piperidine nitrogen can serve as a directing group to guide a metal catalyst to specific C-H bonds on the piperidine ring or the benzyl group. acs.orgnih.gov Palladium-catalyzed reactions are prominent in this area. The generally accepted mechanism involves the coordination of the directing group to the palladium catalyst, followed by the formation of a palladacycle intermediate through C-H bond cleavage. acs.orgmdpi.com This step is often the rate-determining step of the catalytic cycle. Subsequent steps, such as reductive elimination or reaction with a coupling partner, lead to the functionalized product.

Deuterium (B1214612) labeling experiments are a common tool to probe the C-H activation step. For instance, treating a piperidine derivative with a palladium catalyst in the presence of a deuterated solvent can lead to deuterium incorporation at the activated C-H positions, providing insight into the regioselectivity of the process. acs.org Kinetic studies also play a vital role in elucidating the reaction mechanism, helping to determine the order of the reaction with respect to the catalyst, substrate, and other reagents. mdpi.com

While direct C-H activation on benzyl piperidine-4-carboxylate hydrochloride itself is not extensively documented, the principles derived from studies on related N-acyl piperidines and benzylic amines are applicable. nih.govresearchgate.net For example, the C-H bonds at the C2 and C6 positions of the piperidine ring are susceptible to activation when a suitable directing group is present on the nitrogen atom. Similarly, the benzylic C-H bonds of the benzyl group could be targeted for functionalization.

Table 1: Regioselectivity in Directed C-H Activation of Piperidine Derivatives

| Directing Group | Catalyst System | Major Site of Functionalization | Reference |

|---|---|---|---|

| Pyridyl | [Rh(I)] | C2 | researchgate.net |

| Aminoquinoline | Pd(OAc)₂ | C4 | acs.org |

| Picolinamide | Pd(OAc)₂ | C2/C6 | researchgate.net |

| Carboxylic Acid | Pd(II) | C3 | mdpi.com |

Intramolecular cyclization is a fundamental strategy for the synthesis of the piperidine ring. nih.gov The mechanistic pathways of these reactions are diverse and depend on the nature of the starting material and the reaction conditions. Common strategies include intramolecular nucleophilic substitution, reductive amination, and metal-catalyzed cyclizations. nih.govorganic-chemistry.org

One important class of intramolecular cyclizations involves the formation of a carbon-nitrogen bond. For example, a linear substrate containing an amine and a suitable leaving group can undergo intramolecular nucleophilic substitution to form the piperidine ring. The mechanism of this reaction is typically SN2, involving the backside attack of the amine nucleophile on the carbon bearing the leaving group.

Metal-catalyzed intramolecular reactions offer a powerful alternative. For instance, palladium-catalyzed intramolecular hydroamination of unactivated alkenes can form piperidines. organic-chemistry.org The mechanism is thought to involve the coordination of the palladium catalyst to the alkene, followed by nucleophilic attack of the tethered amine.

Another approach is the intramolecular carboamination of unactivated olefins promoted by copper(II) carboxylates. nih.gov Mechanistic evidence suggests that these reactions proceed through an initial intramolecular syn-aminocupration of the double bond, forming a carbon-copper bond. This intermediate can then undergo further reactions to complete the cyclization. nih.gov

The formation of the piperidine ring in a precursor to this compound could be envisioned through such intramolecular cyclization pathways. The stereochemical outcome of these reactions is often a key focus of mechanistic studies, as it determines the final conformation of the piperidine ring.

Radical reactions provide a unique set of tools for the construction of cyclic systems, including piperidines. Annulation strategies involving radicals can create multiple bonds in a single operation. These reactions are often initiated by the generation of a radical species, which then undergoes a cascade of bond-forming events.

One common approach is the [4+2] annulation, where a four-atom component reacts with a two-atom component. nih.govrsc.org In the context of piperidine synthesis, this could involve the reaction of a nitrogen-centered radical with a diene. The mechanism of these reactions can be complex, and careful control of reaction conditions is often necessary to achieve the desired outcome.

Visible-light-driven photocatalysis has emerged as a mild and efficient way to generate radicals for annulation reactions. acs.org A typical mechanism involves the excitation of a photocatalyst by visible light, followed by an electron transfer process to generate a radical from a suitable precursor. This radical can then engage in the annulation cascade. For instance, a nitrogen-centered radical can be generated and then added to an alkene, followed by an oxidative radical-polar crossover step to form a carbocation, which is then trapped by a tethered nucleophile to close the ring. acs.org

The synthesis of the piperidine-4-carboxylate core could potentially be achieved through a radical-mediated annulation. The mechanism would likely involve the formation of a key carbon-carbon or carbon-nitrogen bond through a radical addition process.

The control of stereochemistry is paramount in the synthesis of biologically active molecules, and piperidine derivatives are no exception. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. Understanding the mechanisms of stereochemical control is essential for developing effective asymmetric methods.

In the context of synthesizing chiral piperidine-4-carboxylates, several strategies can be employed. One approach is the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed.

Another powerful approach is the use of chiral catalysts. These catalysts create a chiral environment around the reacting molecules, favoring the formation of one stereoisomer over the other. For example, in the asymmetric hydrogenation of a pyridine-4-carboxylate precursor, a chiral transition metal catalyst can be used to deliver hydrogen to one face of the molecule preferentially.

The mechanism of stereocontrol often involves the formation of a diastereomeric transition state. The difference in the energy of the diastereomeric transition states leading to the different stereoisomers determines the enantiomeric or diastereomeric excess of the product. Detailed mechanistic studies, often aided by computational modeling, are used to understand the interactions in the transition state that lead to high stereoselectivity.

The benzyl ester of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding piperidine-4-carboxylic acid and benzyl alcohol.

Acid-Catalyzed Hydrolysis:

The mechanism of acid-catalyzed ester hydrolysis is the reverse of Fischer esterification. chemistrysteps.comlibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.org This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. The attack of water forms a tetrahedral intermediate. A proton is then transferred from the attacking water molecule to the oxygen of the original benzyl alcohol moiety. This is followed by the elimination of benzyl alcohol as a neutral leaving group and the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the carboxylic acid. chemistrysteps.com All steps in this mechanism are reversible. chemistrysteps.comlibretexts.org

Base-Catalyzed Hydrolysis (Saponification):

Table 2: Key Steps in the Hydrolysis of Benzyl Piperidine-4-carboxylate

| Hydrolysis Type | Initiating Step | Key Intermediate | Leaving Group | Final Step |

|---|---|---|---|---|

| Acid-Catalyzed | Protonation of carbonyl oxygen | Tetrahedral intermediate | Benzyl alcohol | Deprotonation to regenerate catalyst |

| Base-Catalyzed | Nucleophilic attack by OH⁻ | Tetrahedral intermediate | Benzyloxide anion | Irreversible deprotonation of carboxylic acid |

The Strecker synthesis is a classic method for the synthesis of α-amino acids. A key step in this reaction is the addition of a cyanide ion to an imine or, more accurately, a protonated imine (iminium ion). This reaction is relevant to the synthesis of precursors to piperidine-4-carboxylic acid derivatives.

The mechanism begins with the formation of an iminium ion from a precursor aldehyde or ketone and an amine. In an acidic medium, the imine is protonated, which significantly increases its electrophilicity. The cyanide ion, a potent nucleophile, then attacks the carbon atom of the iminium ion. This nucleophilic addition results in the formation of an α-aminonitrile. nih.govbeilstein-journals.org

The rate of the reaction is dependent on the concentration of both the iminium ion and the cyanide ion. The pH of the reaction medium is crucial; it must be low enough to favor the formation of the reactive iminium ion but not so low as to protonate all of the cyanide, which would render it non-nucleophilic.

In the context of this compound, a related Strecker-type reaction could be envisioned starting from a piperidone precursor. The ketone would react with an amine to form an imine (or enamine), which could then be protonated and attacked by cyanide to introduce the nitrile group at the 4-position, which can then be hydrolyzed to the carboxylic acid.

Molecular Interactions and Biochemical Probe Applications

Elucidation of Enzyme-Substrate/Inhibitor Interaction Models

While direct and extensive research on this compound as a biochemical probe or enzyme inhibitor is not widely documented, its core structure is a key component of numerous potent enzyme inhibitors. The elucidation of its potential interactions is therefore largely based on computational modeling and experimental data from closely related derivatives, particularly within the context of acetylcholinesterase (AChE) inhibition, a critical target in the management of Alzheimer's disease.

Studies on a range of N-benzylpiperidine derivatives have consistently shown their ability to interact with the active site of AChE. Molecular docking and quantitative structure-activity relationship (QSAR) studies have been instrumental in defining the binding model for this class of compounds. The interaction model can be broken down into key contributions from the benzyl group, the piperidine ring, and substituents at the 4-position of the piperidine ring.

The benzyl group typically establishes crucial hydrophobic interactions within the active site gorge of AChE. These interactions often involve π-π stacking with the indole (B1671886) ring of Trptophan 286 (Trp286) and interactions with other aromatic residues such as Tyrosine 341 (Tyr341), Tyrosine 337 (Tyr337), and Tyrosine 72 (Tyr72). The orientation of the benzyl group within this hydrophobic pocket significantly influences the inhibitory potency of the molecule.

The protonated piperidine ring plays a vital role in anchoring the inhibitor within the enzyme's active site. It is believed to form a cation-π interaction with the aromatic ring of key amino acid residues. This interaction is a common feature among many AChE inhibitors and contributes significantly to the binding affinity.